Cas no 15673-00-4 (3,3-dimethylbutan-1-amine)
3,3-dimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,3-dimethylbutylamine
- 3,3-dimethylbutan-1-amine
- 3,3-dimethyl-butylamine
- 15673-00-4
- 3,3-Dimethyl-1-butanamine #
- AKOS000169168
- SCHEMBL9707
- 2-CARBOXYTHIOPHENE-4-BORONICACID98
- Q27452975
- NS00025091
- 4PBD4W6TDT
- F17089
- 3,3-Dimethylbutylamine, 97%
- (3,3-dimethylbutyl)amine
- InChI=1/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H
- 3,3-Dimethyl butylamine
- 3,3-Dimethyl-1-butanamine
- 1.2.2-Trimethylpropylamine
- EN300-37224
- FT-0637259
- 3,3-dimethylbutyl amine
- 1-Butanamine, 3,3-dimethyl-
- UNII-4PBD4W6TDT
- DTXSID8075091
- EINECS 223-353-4
- 3,3 dimethylbutylamine
- STR06352
- MFCD00008201
- EINECS 239-749-5
- 3,3-DIMETHYLBUTANAMINE
- 3,3-dimethylbutyamine
- J-511079
- DB-043329
-
- MDL: MFCD00008201
- Inchi: 1S/C6H15N/c1-6(2,3)4-5-7/h4-5,7H2,1-3H3
- InChI Key: GPWHFPWZAPOYNO-UHFFFAOYSA-N
- SMILES: NCCC(C)(C)C
Computed Properties
- Exact Mass: 101.12000
- Monoisotopic Mass: 101.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 42.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.752 g/mL at 25 °C(lit.)
- Melting Point: -40.7°C (estimate)
- Boiling Point: 114-116 °C(lit.)
- Flash Point: Fahrenheit: 42.8 ° f
Celsius: 6 ° c - Refractive Index: n20/D 1.4135(lit.)
- PSA: 26.02000
- LogP: 2.08160
- Solubility: Not determined
- Vapor Pressure: 23.5±0.2 mmHg at 25°C
3,3-dimethylbutan-1-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H314
- Warning Statement: P210-P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2733 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: S16; S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:3.1
- PackingGroup:II
- Risk Phrases:R11; R34
- Packing Group:II
- Safety Term:3.1
- Packing Group:II
- Hazard Level:3.1
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,3-dimethylbutan-1-amine Customs Data
- HS CODE:2921199090
- Customs Data:
China Customs Code:
2921199090Overview:
2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,3-dimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D480818-250mg |
3,3-Dimethylbutylamine |
15673-00-4 | 250mg |
$ 76.00 | 2023-09-07 | ||
| TRC | D480818-500mg |
3,3-Dimethylbutylamine |
15673-00-4 | 500mg |
$ 138.00 | 2023-09-07 | ||
| TRC | D480818-1g |
3,3-Dimethylbutylamine |
15673-00-4 | 1g |
$ 241.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 183113-1G |
3,3-dimethylbutan-1-amine |
15673-00-4 | 97% | 1G |
¥1143.8 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DB004-1g |
3,3-dimethylbutan-1-amine |
15673-00-4 | 96% | 1g |
¥808.0 | 2022-03-01 | |
| Apollo Scientific | OR938756-250mg |
3,3-Dimethylbutylamine |
15673-00-4 | 95% | 250mg |
£110.00 | 2023-09-01 | |
| Apollo Scientific | OR938756-1g |
3,3-Dimethylbutylamine |
15673-00-4 | 98% | 1g |
£123.00 | 2025-02-20 | |
| Apollo Scientific | OR938756-5g |
3,3-Dimethylbutylamine |
15673-00-4 | 98% | 5g |
£470.00 | 2025-02-20 | |
| abcr | AB151263-1 g |
3,3-Dimethylbutylamine, 95%; . |
15673-00-4 | 95% | 1g |
€134.00 | 2023-05-09 | |
| abcr | AB151263-1g |
3,3-Dimethylbutylamine, 95%; . |
15673-00-4 | 95% | 1g |
€134.00 | 2025-02-27 |
3,3-dimethylbutan-1-amine Suppliers
3,3-dimethylbutan-1-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3,3-dimethylbutan-1-amine
Recent Advances in the Application of 3,3-Dimethylbutan-1-amine (CAS: 15673-00-4) in Chemical Biology and Pharmaceutical Research
3,3-Dimethylbutan-1-amine (CAS: 15673-00-4) is a branched-chain primary amine that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored as a key intermediate in the synthesis of various bioactive molecules, including drug candidates and agrochemicals. Recent studies have highlighted its potential in modulating biological pathways, enhancing drug delivery systems, and serving as a scaffold for novel therapeutic agents.
One of the most notable advancements in the use of 3,3-dimethylbutan-1-amine is its role in the development of central nervous system (CNS) targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this amine exhibit high blood-brain barrier permeability, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized molecular docking and in vivo pharmacokinetic assays to validate the enhanced bioavailability of these derivatives, with particular emphasis on their interaction with neurotransmitter receptors.
In addition to its CNS applications, 3,3-dimethylbutan-1-amine has been investigated for its utility in prodrug design. Researchers have leveraged its amine functionality to create pH-sensitive prodrugs that release active compounds in targeted physiological environments. A recent publication in ACS Chemical Biology detailed the synthesis of such prodrugs, which demonstrated controlled release profiles in tumor microenvironments, thereby improving the efficacy and reducing the systemic toxicity of anticancer agents. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor drug release kinetics, providing robust evidence for the compound's utility in precision medicine.
Another emerging area of research involves the incorporation of 3,3-dimethylbutan-1-amine into peptide-based therapeutics. Its hydrophobic nature and steric properties make it an ideal candidate for modifying peptide stability and bioavailability. A 2024 study in Nature Chemical Biology reported the successful integration of this amine into cyclic peptides, resulting in enhanced resistance to proteolytic degradation and improved cell membrane penetration. These findings open new avenues for the development of peptide drugs with extended half-lives and improved therapeutic indices.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 3,3-dimethylbutan-1-amine derivatives. Recent efforts have focused on optimizing catalytic processes to improve yield and reduce environmental impact. A study in Green Chemistry highlighted the use of biocatalysts for the enantioselective synthesis of these derivatives, achieving high purity and scalability while minimizing waste generation. This approach aligns with the growing demand for sustainable pharmaceutical manufacturing practices.
In conclusion, 3,3-dimethylbutan-1-amine (CAS: 15673-00-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from CNS drug development to prodrug design and peptide therapeutics, underscore its potential to address unmet medical needs. Future research should focus on overcoming synthetic challenges and further elucidating its mechanistic roles in biological systems to fully harness its therapeutic potential.
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